Zotepine N-oxide

Description

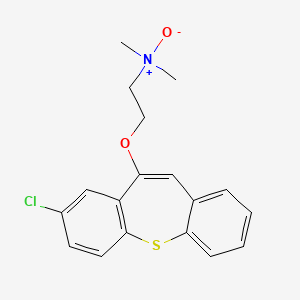

Structure

3D Structure

Properties

Molecular Formula |

C18H18ClNO2S |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |

InChI Key |

IZIOJMRQCYPVQW-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |

Origin of Product |

United States |

Contextualization of Zotepine N Oxide Within Zotepine Metabolism Research

The parent compound, zotepine (B48254), undergoes extensive metabolism in the body following administration. nih.govnih.gov This biotransformation is a critical determinant of the drug's pharmacokinetic profile and is primarily mediated by cytochrome P450 (P450) enzymes, particularly CYP1A2 and CYP3A4. drugbank.comtandfonline.comtandfonline.com

Metabolic processes for zotepine are diverse, involving several key pathways. nih.gov Research using human liver microsomes has identified multiple metabolites. tandfonline.comtandfonline.com The primary metabolic routes include N-demethylation to form norzotepine (B1248401), S-oxidation to form zotepine S-oxide, and aromatic hydroxylation at various positions (e.g., 2-hydroxy and 3-hydroxy derivatives). drugbank.comtandfonline.com

Within this complex metabolic map, N-oxidation represents another identified pathway, leading to the formation of Zotepine N-oxide. nih.govdrugbank.comtandfonline.com While studies have confirmed the detection of this compound, its quantification has proven challenging in experimental settings with human liver microsomes, suggesting it may be a minor or transient metabolite under those specific conditions. tandfonline.comtandfonline.comresearchgate.net The formation of this compound is a component of the broader phase 1 metabolism that drugs with tertiary amine structures, like zotepine, undergo. hyphadiscovery.commdpi.com

Table 1: Key Metabolites of Zotepine and Associated Metabolic Pathways

| Metabolite | Metabolic Pathway | Primary Enzyme(s) Implicated |

|---|---|---|

| Norzotepine | N-demethylation | CYP3A4, CYP1A2 drugbank.comtandfonline.comtandfonline.com |

| Zotepine S-oxide | S-oxidation | CYP3A4 tandfonline.comtandfonline.com |

| 2-hydroxyzotepine | Aromatic Hydroxylation | CYP1A2 tandfonline.comtandfonline.com |

| 3-hydroxyzotepine | Aromatic Hydroxylation | CYP2D6 tandfonline.comtandfonline.com |

| This compound | N-oxidation | P450 and/or FMO enzymes tandfonline.commdpi.com |

Significance of N Oxide Metabolites in Drug Discovery and Development

The formation of N-oxide metabolites is a common and significant pathway in the metabolism of many pharmaceutical compounds, particularly those containing tertiary amine functional groups. hyphadiscovery.commdpi.com The implications of N-oxidation are multifaceted and carry substantial weight in the processes of drug discovery and development. mdpi.comacs.org

Furthermore, N-oxide metabolites can be chemically or enzymatically unstable, with the potential to be reduced back to the parent tertiary amine in vivo. hyphadiscovery.comnih.gov This phenomenon allows N-oxides to function as prodrugs, which are inactive or less active compounds that are converted to the active parent drug within the body. mdpi.comnih.gov The antidepressant metabolites imipramine-N-oxide and amitriptyline-N-oxide are classic examples of such prodrugs. mdpi.com The biotransformation to N-oxides is generally catalyzed by cytochrome P450 (P450) or flavin-containing monooxygenase (FMO) enzyme systems. hyphadiscovery.commdpi.com A thorough evaluation of N-oxide formation is therefore essential for characterizing a drug's complete metabolic fate, assessing potential drug-drug interactions, and understanding its comprehensive safety and efficacy profile.

| Formation via CYP and FMO Enzymes | Important for predicting and understanding drug-drug interactions. hyphadiscovery.commdpi.com |

Research Gaps and Future Directions in Zotepine N Oxide Studies

Chemical Synthesis Methodologies for this compound

The primary route for the chemical synthesis of this compound involves the direct oxidation of the parent compound, zotepine. This transformation targets the tertiary amine in the side chain of the zotepine molecule.

Oxidation Reactions for N-Oxide Formation

The formation of this compound is achieved through oxidation reactions that introduce an oxygen atom to the nitrogen of the dimethylaminoethyl group. This process is a common transformation for tertiary amines. Research has demonstrated that common oxidizing agents are effective in this conversion. The tertiary phase 1 N-oxides of several benzepine antipsychotic drugs, including zotepine, have been successfully synthesized. researchgate.netnih.gov This key metabolic step can be replicated in the laboratory to produce the N-oxide derivative. researchgate.netnih.gov

Investigation of Reaction Conditions and Reagents (e.g., H2O2, mCPBA)

The efficiency and yield of this compound synthesis are highly dependent on the chosen oxidizing agent and the reaction conditions. Two commonly employed reagents for this purpose are hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

Studies have shown that mCPBA is an effective reagent for the N-oxidation of zotepine. researchgate.net When one equivalent of mCPBA is used, it selectively oxidizes the nitrogen atom, leading to the formation of this compound. researchgate.net The reaction conditions for this method have been optimized to achieve high yields. researchgate.netmdpi.com

Hydrogen peroxide has also been investigated as an oxidant. The reaction conditions, such as solvent and temperature, play a crucial role in the outcome of the oxidation. For instance, the oxidation of the related thiepine (B12651377) neuroleptic, quetiapine (B1663577), with H₂O₂ in methanol (B129727) resulted in the N-oxide, while different conditions could lead to other oxidized products. researchgate.net

The following table summarizes the synthesis of this compound using different reagents:

| Starting Material | Reagent | Solvent | Yield | Reference |

| Zotepine | mCPBA (1 equiv) | CHCl₃ | - | researchgate.net |

| Zotepine | 35% aq H₂O₂ | MeOH | - | researchgate.net |

| Yield data for the specific synthesis of this compound was not detailed in the provided search results, though the methods were described. |

Synthesis of Related Oxidative Derivatives (e.g., Zotepine N,S-Dioxide)

In addition to the N-oxide, the synthesis of the Zotepine N,S-dioxide has also been reported. researchgate.netnih.gov This derivative involves the oxidation of both the nitrogen atom in the side chain and the sulfur atom in the dibenzothiepin ring. The formation of the N,S-dioxide can be achieved through further oxidation of the this compound or by using a stronger oxidizing agent or a higher molar equivalent of the oxidant. researchgate.net For example, in the synthesis of the analogous quetiapine N,S-dioxide, an excess of the oxidizing agent was used. researchgate.net

The synthesis of these N,S-dioxides is significant as they are also potential metabolites and their characterization is important for understanding the complete metabolic profile of zotepine. researchgate.netnih.govdrugbank.com

The following table outlines the synthesis of Zotepine N,S-Dioxide:

| Starting Material | Reagent | Solvent | Product | Reference |

| Zotepine | mCPBA (>1 equiv) | CHCl₃ | Zotepine N,S-Dioxide | researchgate.net |

| This compound | mCPBA | CHCl₃ | Zotepine N,S-Dioxide | researchgate.net |

Microbial Biotransformation Approaches for Selective N-Oxide Formation

Biotransformation using microorganisms presents an alternative, and often more selective, method for producing drug metabolites, including N-oxides. While specific studies detailing the microbial biotransformation of zotepine to this compound are not extensively documented in the provided search results, the principle of using microbial systems for such conversions is well-established for other heterocyclic compounds. researchgate.net For instance, the biotransformation of the alkaloid papaverine (B1678415) using filamentous fungi has been shown to produce papaverinol-N-oxide through N-oxidation. researchgate.net

In humans, the formation of this compound is a known metabolic pathway, mediated by cytochrome P450 enzymes, specifically CYP3A4. researchgate.netnih.gov This in vivo enzymatic process suggests that microbial systems containing similar monooxygenase enzymes could potentially be harnessed for the selective N-oxidation of zotepine. This approach could offer advantages in terms of selectivity and milder reaction conditions compared to chemical synthesis. However, further research is required to identify suitable microbial strains and optimize fermentation conditions for the efficient production of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous confirmation of the chemical structure of this compound relies on sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity, distinguishing it from its parent compound and other related metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. thieme-connect.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the complete bonding framework of the molecule. thieme-connect.comnih.gov

¹H and ¹³C NMR: These 1D experiments identify the different chemical environments of the hydrogen and carbon atoms within the molecule. The formation of the N-oxide functional group significantly influences the chemical shifts of the adjacent N,N-dimethyl and ethyl groups compared to the parent zotepine molecule.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecular structure, such as those in the ethoxy chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of C-H single bonds.

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Identifies chemical environments of hydrogen atoms. | Chemical shifts and coupling constants of all protons. |

| ¹³C NMR | Identifies chemical environments of carbon atoms. | Chemical shifts of all carbons, including quaternary ones. |

| COSY | Maps ¹H-¹H spin-spin couplings. | Identifies neighboring protons, establishing spin systems. rsc.orgresearchgate.net |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. | Assigns protons to their corresponding carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishes the connectivity between different molecular fragments. thieme-connect.comrsc.org |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. thieme-connect.com By providing a precise mass measurement, HRMS can confirm the molecular formula, C18H18ClNO2S, and differentiate the N-oxide from other metabolites like Zotepine S-oxide, which have the same nominal mass but slightly different exact masses. thieme-connect.comsynzeal.com This technique is fundamental for confirming the identity of a synthesized standard or a detected metabolite. thieme-connect.com

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C18H18ClNO2S | synzeal.comdrugbank.com |

| Molecular Weight (Average) | 347.86 | drugbank.com |

| Molecular Weight (Monoisotopic) | 347.0746777 | drugbank.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from its parent drug and other metabolites in complex mixtures, such as biological fluids or degradation samples, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceutical compounds. While specific methods for this compound are developed based on its unique physicochemical properties, the validation process follows established International Council for Harmonisation (ICH) guidelines. rjptonline.orgresearchgate.netresearchgate.netscienceopen.com A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated for parameters including: researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as zotepine and its other metabolites. rjptonline.org

Linearity and Range: Establishing a linear relationship between the concentration of this compound and the detector response over a specified range. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results under the same conditions (intra-day and inter-day). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | rjptonline.orgresearchgate.net |

| Accuracy (% Recovery) | Typically 98-102% | researchgate.net |

| Precision (% RSD) | < 2% | researchgate.net |

| LOD / LOQ | Determined by signal-to-noise ratio (e.g., 3.3 for LOD, 10 for LOQ) | researchgate.netimpactfactor.org |

| Robustness | %RSD < 2% after minor changes in flow rate, pH, etc. | impactfactor.org |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for quantifying low levels of metabolites like this compound in complex biological matrices. impactfactor.org LC-MS/MS systems are routinely used in toxicology screening and pharmacokinetic studies. shimadzu.deshimadzu.comshimadzu.nl

LC-Quadrupole Time-of-Flight (LC-QTOF-MS/MS) is a powerful tool for the characterization of unknown metabolites and degradation products. researchgate.netresearchgate.net This technique combines the separation power of LC with the high-resolution, accurate mass measurement capabilities of a QTOF mass spectrometer. researchgate.net This allows for the confident identification of metabolites based on their exact mass and fragmentation patterns, which is crucial for distinguishing between isomeric species. researchgate.netresearchgate.net

On-line electrochemistry coupled with mass spectrometry (EC/MS) is an innovative technique used to mimic the oxidative metabolism of drugs that is typically mediated by cytochrome P450 enzymes. nih.govuj.edu.pl In this approach, the parent drug, zotepine, is passed through an electrochemical cell where oxidation occurs, generating products that can be immediately analyzed by mass spectrometry. nih.govrug.nl

This technique has been successfully used to investigate the oxidation products of zotepine, generating ions corresponding to S-oxidation and N-demethylation, thereby mimicking phase I metabolic pathways. nih.gov The fragments generated from these electrochemically produced ions can be used to develop sensitive and specific LC-MS/MS quantification methods for actual metabolites found in biological samples. nih.govnih.gov This approach offers a rapid and clean alternative to traditional enzymatic assays for studying potential metabolic transformations. uj.edu.pl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-QTOF-MS-MS Techniques

Impurity Profiling and Methodological Advancements for N-Oxide Detection

The analytical characterization and quantitative determination of this compound are critical for ensuring the quality and stability of the active pharmaceutical ingredient (API), Zotepine. As a known metabolite and potential degradation product, understanding the impurity profile of Zotepine, with a specific focus on the N-oxide derivative, is essential. bg.ac.rs Methodological advancements, particularly in chromatography and mass spectrometry, have enabled the precise detection and quantification of this compound.

This compound is chemically identified as 2-((8-Chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethan-1-amine oxide. synzeal.com It is recognized as a potential impurity that can be used as a reference standard in analytical method development and validation for Zotepine. synzeal.com Along with this compound, other significant related substances of Zotepine include Norzotepine, Zotepine S-oxide, 2-Hydroxyzotepine, and 3-Hydroxyzotepine. bg.ac.rs

Forced degradation studies are fundamental to establishing the impurity profile of a drug substance. In comprehensive studies, Zotepine was subjected to various stress conditions, including acidic, alkaline, neutral hydrolysis, oxidative, photolytic, and thermal stress. nih.gov These studies revealed that Zotepine is particularly susceptible to degradation under acidic, photolytic, thermal, and oxidative conditions, while remaining relatively stable in basic and neutral environments. nih.gov Interestingly, under these specific optimized stress conditions, this compound was not observed as a major degradation product. researchgate.net Research suggests, however, that this compound may be formed during the long-term storage of liquid formulations. researchgate.net

| Compound Name | Chemical Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2-((8-Chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethan-1-amine oxide | C18H18ClNO2S | 347.86 |

| Zotepine | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | C18H18ClNOS | 331.90 |

| Zotepine S-oxide | 2-Chloro-11-(2-(dimethylamino)ethoxy)dibenzo[b,f]thiepine 5-oxide | C18H18ClNO2S | 347.90 |

| Norzotepine | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N-methylethanamine | C17H16ClNOS | 317.84 |

| 2-Hydroxyzotepine | 2-((8-chloro-2-hydroxydibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | C18H18ClNO2S | 347.86 |

| 3-Hydroxyzotepine | 2-((8-chloro-3-hydroxydibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | C18H18ClNO2S | 347.86 |

The detection and quantification of this compound and other impurities necessitate the development of robust, stability-indicating analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose. nih.gov A specific, validated stability-indicating gradient RP-HPLC method has been developed for the quantitative determination of Zotepine in the presence of its degradation products. nih.gov Such methods are validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness. nih.gov

The structural elucidation and definitive identification of impurities like this compound rely heavily on hyphenated analytical techniques. nih.gov Liquid chromatography combined with mass spectrometry (LC-MS), particularly with advanced analyzers like Quadrupole Time-of-Flight (QTOF), is indispensable for characterizing degradation products. nih.govresearchgate.net These LC-MS/MS methods allow for the detailed study of fragmentation pathways, confirming the structure of the impurities. nih.gov Detailed mass spectrometric analyses (MSn) have been performed to characterize this compound and other metabolites, providing the foundational data for their identification. johokiko.co.jp

| Parameter | Condition |

|---|---|

| Column | Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm) |

| Mobile Phase | Gradient mixture of Solvent A (0.05% trifluoroacetic acid, pH=3.0) and Solvent B (acetonitrile) |

| Detection Wavelength | 254 nm |

| Run Time | ~20.0 min |

| Resolution | DPs well separated from Zotepine with a resolution of >1.5 |

Metabolic and Biotransformation Pathways of Zotepine N Oxide

Enzymatic Pathways and Cytochrome P450 Isoforms Involved in N-Oxidation (e.g., CYP1A2, CYP3A4, CYP1A1, CYP2B6, CYP2C19, CYP3A5)

Research indicates that CYP3A4 is a key enzyme in this process. norman-network.com It is known to be involved in the N-oxidation of aliphatic tertiary amines, a structural feature present in zotepine (B48254). norman-network.com While multiple CYP isoforms are capable of metabolizing zotepine through various reactions, CYP3A4 plays a predominant role in oxidative pathways. tandfonline.comnih.gov For instance, the main metabolic pathways of N-demethylation and S-oxidation are mediated primarily by CYP3A4. nih.govcambridge.org

Studies utilizing recombinant human CYP enzymes have shown that a range of isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP3A5, can efficiently catalyze the N-demethylation of zotepine. tandfonline.comnih.gov Furthermore, CYP1A1, CYP1A2, CYP2B6, and CYP3A4 are also active in S-oxidation. tandfonline.comnih.gov Although the direct contribution of each of these isoforms to N-oxidation has not been individually quantified, the broad involvement of the CYP3A subfamily, particularly CYP3A4, in the oxidation of zotepine suggests its primary role in the formation of Zotepine N-oxide. norman-network.comnih.gov

| CYP Isoform | Metabolic Pathway | Role | Reference |

|---|---|---|---|

| CYP3A4 | N-demethylation, S-oxidation, N-oxidation | Predominant role in major oxidative pathways | tandfonline.comnih.govcambridge.orgnorman-network.com |

| CYP1A2 | 2-hydroxylation, N-demethylation, S-oxidation | Important role in hydroxylation and other oxidative pathways | tandfonline.comnih.govcambridge.org |

| CYP2D6 | 3-hydroxylation | Important role in hydroxylation | tandfonline.comnih.govcambridge.org |

| CYP1A1 | N-demethylation, S-oxidation | Active in catalysis | tandfonline.comnih.gov |

| CYP2B6 | N-demethylation, S-oxidation | Active in catalysis | tandfonline.comnih.gov |

| CYP2C19 | N-demethylation | Active in catalysis; metabolism not primarily mediated by this isoform | tandfonline.comnih.govresearchgate.net |

| CYP3A5 | N-demethylation, S-oxidation | Active in catalysis | norman-network.com |

Flavin-Containing Monooxygenase (FMO) Contributions to N-Oxidation

Flavin-containing monooxygenases (FMOs) are another class of Phase I metabolic enzymes known for oxidizing nucleophilic heteroatoms, such as nitrogen and sulfur. plos.orgoptibrium.com These enzymes, particularly FMO3 which is the major isoform in the adult human liver, are capable of N-oxygenating primary, secondary, and tertiary amines. optibrium.combenthamscience.com

In studies investigating zotepine metabolism, the potential involvement of FMOs was considered. However, experiments with recombinant human FMO3 showed that this enzyme did not catalyze the S-oxidation of zotepine. tandfonline.comtandfonline.comnih.gov While this finding specifically addresses S-oxidation, direct evidence on the role of FMOs in zotepine's N-oxidation is limited in the reviewed literature. For other antipsychotic drugs with similar structures, such as olanzapine, FMO3 is responsible for its conversion to an N-oxide metabolite. pharmgkb.orgmdpi.com The formation of N-oxides is a major metabolic pathway for many drugs containing tertiary nitrogen, and both CYP and FMO enzymes can be responsible for this reaction. hyphadiscovery.com Given that FMOs typically oxidize compounds via nucleophilic addition reactions, distinct from the electrophilic reactions of CYPs, their potential contribution to this compound formation cannot be entirely dismissed without more specific investigation. plos.org

Comparative Analysis of N-Oxidation Versus Other Zotepine Metabolic Pathways (e.g., N-demethylation, S-oxidation, hydroxylation)

The metabolism of zotepine in humans proceeds through several parallel pathways, with varying degrees of importance. tandfonline.comnih.gov Studies using human liver microsomes have established a tentative order of importance for the major metabolites formed: norzotepine (B1248401) (from N-demethylation), 3-hydroxyzotepine (from hydroxylation), zotepine S-oxide (from S-oxidation), and 2-hydroxyzotepine (from hydroxylation). tandfonline.comtandfonline.comnih.gov

N-demethylation: This is a major metabolic pathway for zotepine, leading to the formation of its primary active metabolite, norzotepine. drugbank.comnih.gov This reaction is mainly catalyzed by CYP3A4, with some contribution from other isoforms like CYP1A2 and CYP2C19. tandfonline.comnih.gov

Hydroxylation: Aromatic hydroxylation at the 2- and 3-positions of the zotepine structure is also a significant pathway. The formation of 2-hydroxyzotepine is primarily mediated by CYP1A2, while 3-hydroxyzotepine formation is mainly due to CYP2D6. tandfonline.comnih.govcambridge.org

S-oxidation: The oxidation of the sulfur atom in the dibenzothiepin ring results in zotepine S-oxide. Like N-demethylation, this pathway is predominantly mediated by CYP3A4. tandfonline.comnih.govcambridge.org

N-oxidation: This pathway produces this compound. In comprehensive studies of zotepine metabolism in human liver microsomes, this compound was consistently detected. tandfonline.comtandfonline.comnih.gov However, it could not be reliably quantified, in part because a small amount of the N-oxide was also formed non-enzymatically during sample processing. tandfonline.com This suggests that, compared to N-demethylation and hydroxylation, N-oxidation may represent a less prominent, though still present, metabolic route for zotepine.

| Metabolic Pathway | Primary Metabolite(s) | Primary Enzyme(s) | Relative Importance | Reference |

|---|---|---|---|---|

| N-demethylation | Norzotepine | CYP3A4 | Major | tandfonline.comnih.govnih.gov |

| Hydroxylation | 3-hydroxyzotepine, 2-hydroxyzotepine | CYP2D6, CYP1A2 | Major | tandfonline.comtandfonline.comnih.gov |

| S-oxidation | Zotepine S-oxide | CYP3A4 | Significant | tandfonline.comtandfonline.comnih.gov |

| N-oxidation | This compound | CYP3A4 (inferred) | Detected, but appears to be a less prominent pathway | tandfonline.comtandfonline.comnih.govnorman-network.com |

Regioselectivity in N-Oxide Metabolite Formation

Regioselectivity in drug metabolism refers to the preferential transformation of one specific functional group or position within a molecule over other similar, possible sites. In the case of this compound formation, the reaction is highly regioselective.

The structure of zotepine (2-(3-chlorobenzo[b] drugbank.combenzothiepin-5-yl)oxy-N,N-dimethylethanamine) contains several heteroatoms that are potential sites for oxidation, including the sulfur atom in the thiepin ring and the tertiary nitrogen atom in the dimethylaminoethoxy side chain. The formation of this compound specifically involves the oxidation of the nitrogen atom. nih.govtandfonline.com This selective oxidation at the nitrogen atom, as opposed to other sites, demonstrates the regioselectivity of the enzymatic process. While both S-oxidation and N-oxidation occur, they lead to distinct metabolites: zotepine S-oxide and this compound, respectively. tandfonline.com The enzymatic machinery, whether CYP or FMO, is capable of distinguishing between these nucleophilic centers and catalyzing the specific oxygen transfer to the nitrogen atom to form the N-oxide. This selectivity is crucial in determining the profile of metabolites generated from the parent drug.

Chemical Reactivity and Degradation Studies of Zotepine N Oxide

Oxidant Properties of Zotepine (B48254) N-oxide in Chemical Reactions

Zotepine N-oxide (ZNO), a primary phase 1 metabolite of the antipsychotic drug zotepine, has been investigated for its properties as an oxidant, particularly in transition-metal-catalyzed reactions. thieme-connect.comthieme-connect.com Research into the oxidant capabilities of various benzepine N-oxides, including ZNO, has been conducted to understand the underlying chemistry of oxidative processes that may be related to the drugs' metabolic side effects. thieme-connect.com

In studies using group VIII transition-metal-catalyzed reactions, such as the osmium tetroxide-catalyzed dihydroxylation of styrene, this compound was tested as a potential replacement for the standard oxidant, N-methylmorpholine N-oxide (NMO). thieme-connect.com These experiments revealed that ZNO behaves as an oxidant of medium activity. thieme-connect.com The efficiency of these N-oxides as oxidants varies, with some, like clozapine (B1669256) N-oxide, showing a comparable oxidation power to NMO, thereby characterizing them as effective oxygen carriers. thieme-connect.com The thiepine (B12651377) derivatives, including this compound, demonstrated this moderate activity in the dihydroxylation of styrene. thieme-connect.com

Further investigations compared the reactivity of this compound with its more oxidized counterpart, Zotepine N,S-dioxide (ZNSO₂). thieme-connect.com Due to their less electron-rich dibenzothiepin S-oxide tricyclic cores, dioxides like ZNSO₂ are considered more powerful oxidants in the context of N-oxide deoxygenation than the less-oxidized ZNO. thieme-connect.com In an experiment where a mixture of ZNSO₂ and ZNO was used as the oxidant, the ZNSO₂ reacted while the this compound remained unchanged, highlighting the superior oxidation power of the dioxide form. thieme-connect.com

A summary of the oxidant performance of this compound in a specific reaction is presented below.

| Oxidant | Reaction | Relative Activity | Primary Products from Oxidant |

|---|---|---|---|

| This compound (ZNO) | Dihydroxylation of Styrene | Medium | Zotepine (ZN) (major), Zotepine S-oxide (ZSO) (minor), Zotepine N,S-dioxide (ZNSO₂) (minor) |

Redox Behavior and Oxygen Donor Capabilities of this compound

The redox behavior of this compound is characterized by its ability to act as an oxygen donor. thieme-connect.comthieme-connect.com In catalyzed reactions, ZNO can transfer its oxygen atom, leading to the formation of various products. thieme-connect.com This oxygen transfer capability is a key aspect of its chemical reactivity. When this compound participates in osmium- and ruthenium-catalyzed oxygen-transfer reactions, it undergoes a complex transformation. thieme-connect.com

The reaction of ZNO as an oxygen donor does not solely result in its deoxygenation back to the parent compound, zotepine. Instead, it shows a less distinctive oxygen shift compared to other similar compounds. thieme-connect.com The major product from the N-oxide is the regenerated parent compound, zotepine (ZN), but Zotepine S-oxide (ZSO) and Zotepine N,S-dioxide (ZNSO₂) are also detected as minor products. thieme-connect.com This indicates that while the N-oxide moiety can donate its oxygen, other reactions, such as an N–S oxygen shift, can also occur. thieme-connect.com

When Zotepine N,S-dioxide (ZNSO₂) is used as the oxidant, the regeneration of Zotepine S-oxide (ZSO) demonstrates that the N-oxide moiety is the most reactive oxygen donor compared to the S-oxide. thieme-connect.com The potential for Zotepine N,S-dioxide to convert zotepine into this compound (ZNSO₂ + ZN → ZSO + ZNO) has also been noted, further illustrating the oxygen donor capabilities within the zotepine series of compounds. thieme-connect.com

Investigation of this compound Reversion to Parent Compound

The reversion of a tertiary amine N-oxide to its parent amine is a common reaction, often achieved through reduction. For this compound, studies confirm that it can revert to the parent compound, zotepine (ZN). thieme-connect.com In catalyzed oxygen-transfer reactions where ZNO was used as the oxidant, the major product observed was regenerated zotepine. thieme-connect.com

The general mechanism for the reduction of alkaloid N-oxides, which can be applied to this compound, involves an initial single-electron transfer to the N-oxide, which yields an amine radical cation. mdpi.com A second reduction step then leads to the original tertiary amine structure. mdpi.com Electrochemical reduction studies on other N-oxides have demonstrated their reduction back to the original form of the alkaloid. mdpi.com This process is fundamental to the chemistry of N-oxides, including their role as prodrugs that are bioreduced in vivo to the active parent amine. mdpi.com

In the context of this compound's reactivity, its reduction to zotepine is a key transformation. For instance, in an osmium-catalyzed reaction, while ZNO acts as an oxidant, it is itself reduced, with zotepine being the main regenerated product. thieme-connect.com This reversion highlights the dynamic nature of the N-oxide as an intermediate that can be converted back to its precursor.

Stability Studies under Controlled Stress Conditions

The stability of a chemical compound under various environmental conditions is crucial for understanding its degradation pathways. While comprehensive stability data for this compound itself is limited, information can be inferred from forced degradation studies of its parent compound, zotepine, and the conditions under which the N-oxide is formed or reacts. Zotepine itself is known to degrade significantly under acidic, photolytic, thermal, and oxidative stress, while remaining stable in basic and neutral conditions. nih.govresearchgate.net

Hydrolytic Degradation: The parent compound, zotepine, is stable under neutral and basic hydrolytic conditions but degrades significantly in acid. nih.govresearchgate.net Studies on similar compounds show degradation under both acidic and basic hydrolytic conditions. nih.gov this compound can be formed in solution over time, suggesting some degree of stability in aqueous environments, though specific hydrolytic stability data for the N-oxide is not detailed. google.com

Oxidative Degradation: Zotepine is highly susceptible to oxidative stress. nih.gov Its reaction with hydrogen peroxide is rapid, leading to degradation products. nih.gov Electrochemical oxidation of zotepine also yields products consistent with S-oxide and N-demethylated forms. nih.gov this compound itself is a product of the oxidation of zotepine. google.comdrugbank.com However, this compound exhibits a degree of stability under certain oxidative conditions. In an experiment designed to test the oxidant power of Zotepine N,S-dioxide, the co-present this compound remained unchanged, indicating its relative stability compared to the dioxide form under those specific reaction conditions. thieme-connect.com

Photolytic Degradation: Photodegradation studies show that zotepine is stable in its solid state when exposed to a cool white fluorescent lamp (0.1% degradation after 72 hours). researchgate.net However, a solution of zotepine degrades rapidly upon irradiation, with 25% decomposition occurring within 3 hours. researchgate.net This suggests that this compound, often present in solution, would be subjected to conditions that promote photolytic decay. The formation of N-oxide degradation products under photolytic stress has been observed for other drugs, often involving a single electron transfer mechanism with atmospheric oxygen. researchgate.net

| Stress Condition | Matrix | Conditions | Observation for Zotepine (Parent Compound) | Relevance for this compound |

|---|---|---|---|---|

| Acid Hydrolysis | Solution | 1 M HCl, Room Temp, 18h | Significant degradation | N-oxide may be susceptible to acid-catalyzed reactions. |

| Alkaline Hydrolysis | Solution | 5 M NaOH, 70°C, 5 days | Stable | N-oxide may exhibit stability in basic conditions. |

| Oxidative | Solution | 1% H₂O₂, Room Temp, 3h | Significant degradation (10%) | N-oxide is a potential product; shows relative stability in some oxidative environments. thieme-connect.com |

| Photolytic | Solution | Irradiation | Rapid degradation (25% in 3h) | N-oxide in solution is likely to be unstable under light. |

| Photolytic | Solid State | Fluorescent lamp, 72h | Stable (0.1% degradation) | Solid N-oxide may be more stable than in solution. |

| Thermal | Not specified | Not specified | Degradation observed (~4.45%) | N-oxide stability under heat is a factor in the overall degradation profile. |

Theoretical and Computational Investigations of Zotepine N Oxide

Quantum Chemical Calculations and Molecular Modeling of Zotepine (B48254) N-oxide Structure and Reactivity

Quantum chemical calculations and molecular modeling are instrumental in elucidating the three-dimensional structure and electronic properties of molecules like Zotepine N-oxide. While specific quantum chemical studies exclusively on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its characteristics.

Density Functional Theory (DFT) is a common computational method used to determine the optimized geometry and electronic structure of molecules. scirp.orgnih.gov For this compound, DFT calculations, potentially using a basis set such as B3LYP/6-31G(d,p), could be employed to calculate key parameters. nih.gov These parameters would include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Furthermore, these calculations can determine electronic properties that are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps can also be generated through these calculations, visualizing the charge distribution and predicting sites susceptible to electrophilic and nucleophilic attack. scirp.org For this compound, the MEP would likely show a high negative potential around the oxygen atom of the N-oxide group, indicating its nucleophilic character and propensity to interact with electrophiles.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C18H18ClNO2S | DrugBank Online mdpi.com |

| Average Molecular Weight | 347.86 g/mol | DrugBank Online mdpi.com |

| Monoisotopic Mass | 347.0746777 Da | DrugBank Online mdpi.com |

| logP (ALOGPS) | 2.22 | DrugBank Online mdpi.com |

| Polar Surface Area | 32.29 Ų | DrugBank Online mdpi.com |

| Hydrogen Bond Acceptor Count | 2 | DrugBank Online mdpi.com |

| Rotatable Bond Count | 4 | DrugBank Online mdpi.com |

This table presents predicted data and should be interpreted as such.

Structure-Reactivity Relationship Predictions for N-Oxide Formation and Transformation

The formation of this compound from its parent compound, zotepine, is a metabolic transformation that can be investigated using computational methods to understand structure-reactivity relationships. The tertiary amine in the side chain of zotepine is the site of N-oxidation.

Computational tools can also predict the most likely sites of metabolism on a drug molecule. For instance, the Average Local Ionization Energy (ALIE) calculated using DFT has been shown to reliably predict the most susceptible nitrogen atom for N-oxide formation. nih.gov A lower ALIE value on a nitrogen atom corresponds to electrons that are more easily removed, indicating a higher propensity for oxidation. nih.gov Applying this method to zotepine would involve calculating the ALIE for the tertiary amine nitrogen to assess its reactivity towards enzymatic oxidation.

The transformation of this compound itself can also be studied. N-oxides can act as oxidants in certain chemical reactions. researchgate.net For instance, in the presence of transition metal catalysts, this compound could potentially transfer its oxygen atom to other substrates. researchgate.net Computational modeling can simulate the reaction pathways and energetics of such transformations, providing insights into the reactivity of the N-oxide group.

Computational Approaches for Metabolic Pathway Predictions of Zotepine N-oxidation

Predicting the metabolic fate of a drug is a crucial step in drug development. In silico tools that predict metabolic pathways have become increasingly sophisticated. These systems often use a combination of rule-based approaches and machine learning algorithms. pensoft.netoup.comnih.gov

For zotepine, N-oxidation is one of several metabolic pathways. Current time information in Edmonton, CA. Other known transformations include N-demethylation, S-oxidation, and hydroxylation. Current time information in Edmonton, CA. Computational systems like MetaTox, MetaDrug, and BioTransformer can predict the metabolites of a parent drug by applying a library of known biotransformation rules. nih.govmdpi.comresearchgate.net These rules are derived from extensive databases of experimentally observed metabolic reactions.

When predicting the metabolism of zotepine, these programs would identify the tertiary amine as a potential site for N-oxidation based on its structural features. nih.govCurrent time information in Edmonton, CA. The prediction would also include other potential metabolites, such as norzotepine (B1248401) (from N-demethylation) and zotepine S-oxide. Current time information in Edmonton, CA. Some advanced systems can even provide a likelihood score for the formation of each metabolite. acs.org

Experimental studies have shown that the N-demethylation and S-oxidation of zotepine are primarily mediated by the cytochrome P450 enzyme CYP3A4, while CYP1A2 and CYP2D6 are important for hydroxylation. Current time information in Edmonton, CA. While the specific enzyme responsible for this compound formation has not been definitively quantified, it is likely to be a member of the CYP family or a flavin-containing monooxygenase (FMO). Current time information in Edmonton, CA.acs.org Computational docking simulations could be used to model the interaction of zotepine with the active sites of these enzymes to predict the most favorable binding orientation for N-oxidation to occur.

Impurity Formation Mechanism Elucidation via Computational Chemistry

The formation of impurities during the synthesis or storage of a drug substance or product is a significant concern. N-oxides can sometimes be formed as degradation products. oup.comresearchgate.net Computational chemistry can be a valuable tool in elucidating the mechanisms of impurity formation.

For this compound, its formation as an impurity could potentially occur through the oxidation of zotepine. Forced degradation studies, where a drug is subjected to stress conditions like heat, light, and oxidizing agents, are used to identify potential degradation products. researchgate.neteurekaselect.com Computational methods can then be used to investigate the pathways by which these impurities are formed.

For example, if this compound is identified as a degradation product under oxidative stress, computational modeling can be used to study the reaction mechanism. This could involve calculating the reaction energies and activation barriers for the oxidation of zotepine by various reactive oxygen species. The C-H bond dissociation energy (BDE) is another parameter that can be calculated to estimate the propensity for autoxidation. researchgate.net

Furthermore, N-oxides themselves can sometimes undergo further reactions, such as the Meisenheimer rearrangement, which can lead to the formation of other impurities. acs.org Computational studies can help to predict the likelihood of such rearrangements by calculating the energetics of the transition states and products. In silico toxicology prediction tools can also be used to assess the potential toxicity of any identified impurities, which is a critical aspect of drug safety assessment. europa.eumdpi.com

Role of Zotepine N Oxide in Impurity Management and Pharmaceutical Quality Control

Analytical Strategies for Monitoring N-Oxide Impurities in Pharmaceutical Substances

The detection and quantification of N-oxide impurities at trace levels are critical for ensuring pharmaceutical quality. Various sophisticated analytical techniques are employed to monitor impurities like Zotepine (B48254) N-oxide in active pharmaceutical ingredients (APIs) and finished drug products. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with highly sensitive detectors. nih.govinnovareacademics.in

A stability-indicating reverse-phase HPLC (RP-HPLC) method has been specifically developed to determine zotepine in the presence of its degradation products. nih.gov Such methods are designed to separate the main compound from all potential impurities that could form during manufacturing or storage. In one study, a gradient RP-HPLC method using a C18 column and a mobile phase of trifluoroacetic acid and acetonitrile (B52724) successfully separated zotepine from its degradants under various stress conditions. nih.gov

For definitive identification and characterization, mass spectrometry (MS) is indispensable. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (e.g., QTOF-MS) provide structural information about the impurities. nih.govdrug-dev.com For instance, LC-MS/MS was used to characterize the degradation products of zotepine, including the N-oxide derivative. nih.gov Similarly, a new HPLC method using both a photodiode array (PDA) and a single quadrupole mass (QDa) detector was developed for analyzing impurities in ivabradine, successfully separating diastereomeric N-oxides. rsc.org The development and validation of these analytical methods are performed according to International Council for Harmonisation (ICH) guidelines. innovareacademics.inresearchgate.net

Table 1: Analytical Methods for N-Oxide Impurity Detection

| Analytical Technique | Application | Key Findings & Advantages | Reference(s) |

|---|---|---|---|

| RP-HPLC | Quantitative determination of zotepine and its degradation products. | A stability-indicating method was developed that could separate zotepine from impurities formed under stress conditions. | nih.gov |

| UFLC | Estimation of zotepine in tablet dosage forms. | A rapid and validated method for routine quality control, showing degradation in acidic, basic, and oxidative conditions. | impactfactor.org |

| HPLC with PDA & QDa Detectors | Analysis of process and degradation impurities, including N-oxides, in ivabradine. | Successfully separated two diastereomeric N-oxide impurities formed under oxidative conditions. | rsc.org |

| LC-MS/MS/QTOF | Identification and structural characterization of zotepine degradants. | Confirmed the structure of degradation products, including Zotepine N-oxide, and proposed fragmentation pathways. | nih.gov |

| HPLC-MS | Evaluation of N-oxide impurities in lipids used for LNP delivery systems. | Allowed for the detection and estimation of trace-level N-oxide impurities, even with overlapping peaks from other impurities. | drug-dev.com |

Degradation Pathway Elucidation and Impurity Identification for Quality Control

Understanding how impurities are formed is fundamental to controlling them. This compound is primarily formed as a degradation product, particularly under oxidative stress. nih.govnih.gov Forced degradation studies, which involve subjecting the drug substance to harsh conditions like acid, base, heat, light, and oxidation, are essential for elucidating these pathways. nih.govimpactfactor.org

Studies on zotepine have shown that it degrades significantly under acidic, oxidative, photolytic, and thermal stress conditions, while remaining relatively stable in basic and neutral environments. nih.gov Under oxidative conditions, using agents like hydrogen peroxide, the tertiary amine group in the zotepine molecule is oxidized to form this compound. nih.govresearchgate.net Zotepine has also been identified as a human metabolite of zotepine, formed through metabolic processes in the body. nih.govpharmacompass.comdrugbank.com

The identification of degradation products is a key part of impurity profiling. ich.org This profile provides a comprehensive picture of all the impurities present in a drug substance. ich.org By identifying this compound as a potential degradation product, manufacturers can implement specific controls during the manufacturing process and set appropriate specifications for the final product to ensure its quality. researchgate.net For example, protecting the drug from oxidative conditions during synthesis and storage can minimize the formation of this impurity.

Table 2: Summary of Zotepine Forced Degradation Studies

| Stress Condition | Observation | Degradation Products Identified | Reference(s) |

|---|---|---|---|

| Acidic Hydrolysis | Significant degradation | Multiple degradation products | nih.govimpactfactor.org |

| Alkaline Hydrolysis | Stable | - | nih.gov |

| Neutral Hydrolysis | Stable | - | nih.gov |

| Oxidative | Significant degradation | This compound and other products | nih.govimpactfactor.orgresearchgate.net |

| Photolytic | Significant degradation in solution | Multiple degradation products | nih.govresearchgate.net |

| Thermal | Significant degradation | Multiple degradation products | nih.gov |

Impact of N-Oxide Impurities on Pharmaceutical Product Quality and Purity

The presence of impurities, even in small amounts, can have a significant impact on the quality, stability, and efficacy of a pharmaceutical product. scirp.orgjpionline.org N-oxide impurities are of particular concern because the N-oxide functional group is highly polar and can alter the physicochemical properties of the parent molecule, such as solubility and permeability. acs.orgnih.gov

An increase in impurities like this compound can indicate instability in the drug product, suggesting that it is degrading over time. This degradation can lead to a decrease in the concentration of the active ingredient, potentially reducing the drug's therapeutic effect. drug-dev.com

Regulatory Perspectives on N-Oxide Impurity Control in Pharmaceutical Development

Global regulatory bodies, through the International Council for Harmonisation (ICH), have established comprehensive guidelines for the control of impurities in pharmaceutical products. jpionline.org The primary guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). ich.orgeuropa.eu These guidelines provide a framework for classifying, identifying, and qualifying impurities.

This compound, when formed through degradation, is classified as a degradation product. ich.orgeuropa.eu The ICH guidelines establish thresholds for reporting, identification, and qualification of such impurities based on the maximum daily dose of the drug. ich.orgslideshare.net

Reporting Threshold: The level above which a degradation product must be reported in regulatory submissions. ich.org

Identification Threshold: The level above which a degradation product's structure must be determined. ich.orgich.org

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org

If the level of this compound exceeds the qualification threshold, its safety must be demonstrated through toxicological studies or a robust scientific rationale. ich.org However, impurities that are also significant human metabolites are generally considered qualified from a safety perspective. ich.org

For impurities that are potentially mutagenic, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. nih.govresearchgate.net Aromatic N-oxides are a class of compounds that are evaluated for potential mutagenicity. nih.gov Regulatory authorities expect manufacturers to assess degradation products like this compound and control them within acceptable, safety-based limits to ensure patient safety. jpionline.orgresearchgate.net

Table 3: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI (whichever is lower) | 0.5% or 1.0 mg TDI (whichever is lower) |

| > 1 g | 0.05% | 0.10% | 0.15% |

Source: ICH Harmonised Tripartite Guideline Q3B(R2) europa.eu TDI: Total Daily Intake

Q & A

Basic Research Questions

Q. How can Zotepine N-oxide be synthesized and characterized with high purity for pharmacological studies?

- Methodology :

- Synthesis : Follow established protocols for N-oxidation of tertiary amines using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature . For Zotepine, optimize reaction conditions (e.g., solvent, stoichiometry) to maximize yield, referencing analogous N-oxide syntheses (e.g., sorafenib N-oxide ).

- Characterization : Use NMR (¹H, ¹³C) to confirm N-oxide formation via upfield shifts of adjacent protons. Validate purity via HPLC (≥95%) and mass spectrometry. For novel compounds, provide full spectral data and elemental analysis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

- Methodology :

- Receptor binding assays : Screen for affinity at dopamine (D2), serotonin (5-HT2A), and histamine (H1) receptors, given Zotepine’s parent compound’s antipsychotic profile. Use radioligand displacement assays with HEK293 cells expressing human receptors .

- Cytotoxicity screening : Employ MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .

Advanced Research Questions

Q. How can conflicting data on N-oxide mutagenicity (e.g., antimutagenic vs. mutagenic alerts) be resolved for this compound?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare this compound’s aromatic substituents to mutagenic N-oxides (e.g., those with nitro or fused-ring systems) using SAR fingerprinting .

- In vitro/in vivo testing : Conduct Ames tests (TA98, TA100 strains) and micronucleus assays. Contrast results with antimutagenic N-oxides like 2,6-Dimethylpyridine N-oxide . Replicate under varying metabolic activation conditions (S9 mix) to assess metabolic stability .

Q. What experimental designs are optimal for studying this compound’s transport mechanisms across biological barriers?

- Methodology :

- Transporter assays : Use OCT1/Oct1-knockout models (HEK293 cells, mice) to determine transporter dependency, as done for sorafenib N-oxide .

- Blood-brain barrier (BBB) penetration : Employ in vitro BBB models (co-cultures of endothelial cells and astrocytes) with LC-MS quantification of apical-to-basolateral flux .

Q. How should researchers address discrepancies in pharmacokinetic data between Zotepine and its N-oxide metabolite?

- Methodology :

- Comparative pharmacokinetics : Administer Zotepine and its N-oxide to rodents, collecting plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify both compounds. Apply compartmental modeling (e.g., NONMEM) to identify metabolic saturation points .

- Enzyme phenotyping : Incubate Zotepine with human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response contradictions in this compound’s efficacy studies?

- Methodology :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups .

- Meta-analysis : Aggregate data from independent labs using random-effects models to identify outliers and assess heterogeneity (I² statistic) .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.